2-[2-(2-Aminoethylamino)ethoxy]ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-aminoethylamino)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O2/c7-1-2-8-3-5-10-6-4-9/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMWULRIHKUMRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCOCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438111 | |
| Record name | 2-[2-(2-aminoethylamino)ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137020-09-8 | |
| Record name | 2-[2-(2-aminoethylamino)ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Coordination Chemistry and Metal Complexation of 2 2 2 Aminoethylamino Ethoxy Ethanol
Ligand Design and Chelating Properties
The efficacy of 2-[2-(2-Aminoethylamino)ethoxy)ethanol] as a chelating agent stems from its ability to act as a multidentate ligand, binding to a central metal ion through multiple donor atoms. This creates one or more chelate rings, which significantly enhances the thermodynamic stability of the resulting complex compared to coordination with analogous monodentate ligands.
Research has demonstrated the successful synthesis of complexes between N-(2-hydroxyethyl)ethylenediamine and a range of transition metal ions. researchgate.net Mononuclear complexes have been formed with manganese(II), nickel(II), copper(II), zinc(II), cadmium(II), and mercury(II), while dimeric complexes have been observed with iron(II) and cobalt(II). researchgate.net The ligand is also utilized in the preparation of polymeric cyano-bridged platinum(II) complexes and coordination polymers involving nickel-platinum and copper-platinum bridges. sigmaaldrich.com
The primary and secondary amine groups are the principal sites of coordination for this ligand. In studies of copper(II) and cadmium(II) saccharinato complexes, the N-(2-hydroxyethyl)ethylenediamine ligand acts as a bidentate N-donor. researchgate.net It coordinates to the metal center through the nitrogen atoms of both the primary and secondary amine functionalities, forming a stable five-membered chelate ring. researchgate.net This mode of coordination is a common feature for ethylenediamine-based ligands.
However, in other systems, the hydroxyl group can participate directly in coordination. For instance, a zinc(II) complex has been reported where N-(2-hydroxyethyl)ethylenediamine acts as a tridentate ligand, coordinating through the two nitrogen atoms and the oxygen atom of the hydroxyl group. researchgate.net This variability highlights the flexible coordination behavior of the ligand.
Structural Elucidation of Metal-2-[2-(2-Aminoethylamino)ethoxy]ethanol Complexes
The precise geometry and bonding within these coordination compounds are determined using advanced analytical techniques, primarily X-ray crystallography and various spectroscopic methods.
Single-crystal X-ray diffraction has provided definitive structural information for complexes of N-(2-hydroxyethyl)ethylenediamine. The structures of [Cu(sac)₂(HydEt-en)₂] and [Cd(sac)₂(HydEt-en)₂] have been determined, revealing key details of their coordination spheres. researchgate.net
In both the copper(II) and cadmium(II) complexes, the central metal ion is in an octahedral coordination environment. researchgate.net Two N-(2-hydroxyethyl)ethylenediamine ligands and two saccharinate (sac) ions coordinate to the metal. The two amine ligands are positioned in a trans configuration, each acting as a bidentate N-donor, while the saccharinate ions coordinate as monodentate ligands through their deprotonated nitrogen atoms. researchgate.net
Interactive Table: Selected Crystallographic Data
| Parameter | [Cu(sac)₂(HydEt-en)₂] | [Cd(sac)₂(HydEt-en)₂] |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Coordination Geometry | Octahedral | Octahedral |
Spectroscopic methods are crucial for characterizing these complexes, particularly in the absence of single-crystal X-ray data. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable insights into the ligand's coordination mode and the electronic environment of the metal center.
Infrared (IR) Spectroscopy : IR spectra are used to confirm the coordination of the amine groups. Changes in the stretching and bending frequencies of the N-H and C-N bonds upon complexation indicate the involvement of the nitrogen atoms in bonding to the metal ion.
UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of the transition metal complexes show d-d transitions that are characteristic of the metal ion's coordination geometry. For example, the UV-Vis spectra of the synthesized saccharinato complexes are consistent with an octahedral geometry around the metal ions. researchgate.net
Magnetic moment measurements further help in elucidating the structure by providing information about the number of unpaired electrons, which is related to the oxidation state and coordination environment of the metal ion. researchgate.net
General studies on coordination chemistry indicate that ligands containing amine, ether, and alcohol functionalities, such as 2-[2-(2-Aminoethylamino)ethoxy]ethanol, can form stable complexes with a variety of transition metals. These types of ligands are known to coordinate with metal ions through their nitrogen and oxygen donor atoms, potentially creating catalytically active sites. In theory, such complexes could be investigated for a range of catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.
However, the absence of specific research findings prevents a detailed discussion on the applications of this compound metal complexes in catalysis as outlined in the requested article structure. There is no available data to populate tables on specific catalytic processes, reaction conditions, substrate scope, or product yields.
Therefore, the requested article focusing solely on the catalytic applications of metal complexes of this compound cannot be generated at this time due to the lack of specific and relevant research data in the public domain. Further experimental research would be required to explore and document the catalytic properties of these particular metal complexes.
Polymer Chemistry and Advanced Materials Science Utilizing 2 2 2 Aminoethylamino Ethoxy Ethanol
2-[2-(2-Aminoethylamino)ethoxy]ethanol as a Monomer in Polymer Synthesis
The presence of multiple reactive sites in this compound allows it to be used as a monomer in various polymerization reactions, contributing to the formation of polymers with tailored properties.
Incorporation into Polymer Backbones
The amine and hydroxyl functional groups of this compound enable its direct incorporation into polymer backbones through step-growth polymerization mechanisms such as polycondensation and polyaddition. For instance, it can react with dicarboxylic acids or their derivatives to form polyamides or with diisocyanates to form polyureas. These reactions lead to the formation of linear or cross-linked polymers depending on the functionality of the co-monomers.
An example of a polymer synthesized using a related amino alcohol is the reaction of linear polyethyleneimine with 2-bromoethanol (B42945) to produce poly(2-hydroxyethyl ethyleneimine) (P2HEEI). nih.gov This resulting polymer exhibits high solubility and a low glass transition temperature, demonstrating how the incorporation of such monomers can significantly influence the final properties of the polymer. nih.gov While this example uses a different starting material, the synthetic strategy is analogous to how this compound could be employed to create novel polymers with distinct characteristics.
Role in Specific Polymerization Mechanisms (e.g., as a catalyst component)
Beyond its role as a structural monomer, the amine groups in this compound can also function as catalysts or components of catalytic systems in certain polymerization reactions. For example, tertiary amines are known to catalyze ring-opening polymerization (ROP) of cyclic esters and lactones. While this compound itself contains primary and secondary amines, its derivatives with tertiary amines could be utilized in such catalytic processes.
In the context of ROP, stannous octoate is a commonly used initiator, often in conjunction with an alcohol co-initiator. researchgate.net The polymerization of 2-ethoxy-2-oxo-1,3,2-dioxaphospholane, for instance, is initiated by stannous octoate and an alcohol, proceeding via a coordination-insertion mechanism. researchgate.net The hydroxyl group of this compound could potentially act as such a co-initiator in similar ROP systems, initiating the growth of a polymer chain from the alcohol end.
Surface Functionalization of Materials with this compound Derivatives
The reactivity of this compound and its derivatives is harnessed to modify the surfaces of various materials, thereby altering their chemical and physical properties for specific applications.
Grafting onto Inorganic Substrates (e.g., Silica (B1680970) SBA-15)
Derivatives of this compound, particularly those modified to contain silane (B1218182) groups, are extensively used for the surface functionalization of inorganic substrates like mesoporous silica SBA-15. nih.govmdpi.com The silane groups react with the surface silanol (B1196071) groups of the silica, forming stable covalent bonds in a process known as grafting. nih.govmdpi.com This method allows for the permanent attachment of the organic functionalities of the amino compound to the inorganic support.
The choice of solvent and reaction conditions for the grafting process can significantly impact the efficiency of functionalization and the final properties of the material. unife.it The primary aim of this surface modification is often to introduce amine groups onto the silica surface, which can then act as active sites for various applications. nih.govmdpi.com
Enhancement of Adsorption Properties of Functionalized Materials
The introduction of amine groups onto the surface of materials like SBA-15 drastically enhances their adsorption capacity for acidic gases such as carbon dioxide (CO2). nih.govnih.gov The amine sites act as basic centers that can chemically interact with CO2 molecules. scielo.org.mx This chemisorption process is particularly effective for capturing CO2 from gas streams.
Table 1: Effect of Amine Functionalization on the Textural and Adsorption Properties of Silica Materials
| Material | Functionalizing Agent | Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Adsorption Capacity (mmol/g) | Reference |
|---|---|---|---|---|---|
| SBA-15 (pristine) | - | 466.9 | - | - | nih.gov |
| SBA-15 | [3-(2-Aminoethylamino)propyl] trimethoxysilane | Decreased | Decreased | 0.7–0.9 | mdpi.com |
| Mesocellular Foams (MCF) | 3-aminopropyltriethoxysilane | Decreased | Decreased | Increased compared to non-functionalized | nih.gov |
Development of Molecularly Imprinted Polymers (MIPs) Using this compound Analogues
Molecularly imprinted polymers (MIPs) are synthetic materials designed to have high selectivity for a specific target molecule, known as the template. usm.edugoogle.com The synthesis of MIPs involves polymerizing functional monomers and a cross-linker in the presence of the template molecule. nih.gov After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template. nih.gov
Analogues of this compound can be employed as functional monomers in the synthesis of MIPs. The amine and hydroxyl groups of these monomers can form non-covalent interactions, such as hydrogen bonds and electrostatic interactions, with the template molecule during the imprinting process. mdpi.com These interactions are crucial for creating well-defined recognition sites within the polymer matrix.
A "template analogue" or "dummy template" strategy is sometimes used, where a molecule structurally similar to the target analyte is used as the template to avoid issues with template bleeding in analytical applications. nih.govrsc.org The choice of functional monomer is critical for the success of the imprinting process, as the strength of the interaction between the monomer and the template determines the selectivity of the resulting MIP. rsc.org
Research on Carbon Dioxide Capture and Separation Using 2 2 2 Aminoethylamino Ethoxy Ethanol
Fundamental CO2 Absorption and Desorption Mechanisms
The interaction between CO2 and 2-[2-(2-Aminoethylamino)ethoxy]ethanol is a complex process governed by the presence of its distinct functional groups. The diamine structure allows for specific roles to be played by each amine site, influencing both the absorption and desorption characteristics of the solvent.
Computational analysis reveals that the primary and secondary amines within the this compound molecule exhibit different reactivity towards CO2, which is key to its superior separation performance. rsc.orgrsc.org The primary amine (AEEAp) is predominantly responsible for the initial capture or sorption of CO2. rsc.org The reaction to form carbamic acid at the primary amine site is the rate-limiting step in the absorption process. rsc.org
Conversely, the secondary amine (AEEAs) plays a more crucial role in the desorption of CO2. rsc.orgrsc.org The energy barrier for the reaction at the primary amine is lower than that at the secondary amine, making CO2 sorption more favorable at the primary site. rsc.org The order of CO2 sorption performance has been shown to be AEEAp > MEA > AEEAs. rsc.org For desorption, which is the reverse process, the performance order is AEEAs > MEA > AEEAp, indicating that the secondary amine facilitates the release of CO2 more readily than the primary amine. rsc.org This functional specialization—sorption by the primary amine and desorption facilitated by the secondary amine—gives this compound a distinct advantage over single-amine solvents like MEA. rsc.orgrsc.org
The reaction between CO2 and amine solvents like this compound is generally described by two primary mechanisms: the zwitterionic mechanism and the termolecular mechanism. ntnu.noresearchgate.net
The zwitterionic mechanism, a two-step process, involves the initial reaction between CO2 and the amine to form a zwitterion intermediate. ntnu.no This intermediate is then deprotonated by a base (B) present in the solution, which can be another amine molecule, water, or a hydroxyl ion, to form a stable carbamate (B1207046). ntnu.noresearchgate.net
The termolecular mechanism proposes a single-step reaction where an amine molecule facilitates the direct transfer of a proton to a base as the carbamate is formed. researchgate.net Kinetic studies on the absorption of CO2 into aqueous solutions of this compound have been successfully interpreted using this single-step termolecular mechanism approach. researchgate.net
Performance Evaluation of this compound in CO2 Capture Systems
The viability of this compound as a CO2 capture agent is determined by its performance metrics, particularly in comparison to established industry standards, and by its intrinsic capacity and absorption speed.
Monoethanolamine (MEA) is the benchmark solvent for CO2 capture, but it suffers from high energy consumption for regeneration and a limited loading capacity. nih.govresearchinventy.com Research indicates that this compound demonstrates superior performance in several key areas. rsc.orgnih.gov It exhibits both higher CO2 absorption rates and greater net circulation capacity compared to MEA. nih.gov Furthermore, it maintains its absorption rate at higher CO2 loading levels, indicating more stable performance. nih.gov
| Parameter | This compound (AEEA) | Monoethanolamine (MEA) | Reference |
|---|---|---|---|
| Sorption Performance | Higher than MEA (at primary amine site) | Lower than AEEA's primary amine | rsc.org |
| Desorption Performance | Higher than MEA (at secondary amine site) | Lower than AEEA's secondary amine | rsc.org |
| Net Circulation Capacity | Higher | Lower | nih.gov |
| Regeneration Energy | Lower (in tested phase-change systems) | Higher (benchmark) | bohrium.com |
| Theoretical Max. Loading | Higher (diamine) | ~0.5 mol CO2/mol amine | mdpi.com |
The CO2 loading capacity is a critical measure of a solvent's efficiency. As a diamine, this compound has a theoretical advantage over monoamines like MEA, which is limited to a loading capacity of approximately 0.5 mol of CO2 per mole of amine. mdpi.com
Experimental studies have demonstrated the high capacity and rapid absorption of this compound. In a phase-change system composed of 2 M AEEA, 1 M N,N-diethylethanolamine, and 4 M sulfolane (B150427), an absorption load of up to 2.17 mol/L was achieved. bohrium.comresearchgate.net The same system recorded an initial absorption rate of 0.1756 mol·L⁻¹·min⁻¹. bohrium.comresearchgate.net These figures underscore the potential of this compound-based solvents to achieve high efficiency in CO2 capture processes.
| Performance Metric | Value | Reference |
|---|---|---|
| Absorption Load | 2.17 mol/L | bohrium.comresearchgate.net |
| Initial Absorption Rate | 0.1756 mol·L⁻¹·min⁻¹ | bohrium.comresearchgate.net |
| Desorption Rate | 75.5% (at 393.15 K) | bohrium.com |
*Data from a 2 M AEEA / 1 M DEEA / 4 M sulfolane phase-change system.
Desorption Efficiency and Energy Considerations
A significant challenge in amine-based carbon capture is the high energy penalty associated with regenerating the solvent, a process known as desorption. Research into this compound, often abbreviated as AEEA, has focused on improving desorption efficiency to reduce this energy consumption.
One promising approach involves the use of biphasic solvent systems. A blend of 60% 2-(diethylamino)-ethanol (DEEA) and 20% AEEA has been identified as an optimal composition. rsc.org This system demonstrates a regeneration energy that is 44% lower than that of the conventional monoethanolamine (MEA) solvent. rsc.org The efficiency of this system stems from its phase separation behavior upon CO2 absorption, where CO2 reaction products like amine carbamates and bicarbonate are concentrated in a CO2-rich phase, while unreacted amines migrate to a CO2-lean phase. rsc.org This allows for only the CO2-rich phase to be heated in the stripper, increasing the CO2 partial pressure and significantly reducing the heat duty required for regeneration. rsc.org
| Solvent System | Key Finding | Reference |
|---|---|---|
| Conventional MEA | Baseline for comparison | rsc.orgbohrium.com |
| 60% DEEA / 20% AEEA Blend | 44% lower regeneration energy compared to MEA | rsc.org |
| 2M AEEA / 1M DEEA / 4M Sulfolane | >40% reduction in desorption energy consumption compared to MEA | bohrium.com |
Solvent System Development for Enhanced CO2 Capture
Another effective nonaqueous system utilizes sulfolane. A phase-change absorbent consisting of AEEA, DEEA, and sulfolane was developed to combine both a chemical and a physical phase splitter. bohrium.com An optimal combination of 2 M AEEA, 1 M DEEA, and 4 M sulfolane demonstrated a high absorption load of 2.17 mol/L and favorable phase separation, with the CO2-rich phase accounting for about 64% of the volume. bohrium.com This system showed stable performance over five repeated absorption-desorption cycles, indicating strong potential for practical applications. bohrium.com
Blending AEEA with other amines is a key strategy for developing superior solvent systems, particularly those that exhibit biphasic (liquid-liquid phase separation) behavior after CO2 absorption. A novel biphasic solvent blending AEEA with DEEA has shown exceptional promise. rsc.orgresearchgate.net This aqueous DEEA-AEEA solvent can achieve a cyclic CO2 capacity as high as 0.64 mol CO2/mol, which is significantly greater than both 30 wt% MEA and other reported biphasic solvents. researchgate.net
The mechanism behind this enhanced performance involves a synergistic interaction between the two amines. Quantitative ¹³C NMR analysis reveals that AEEA, a primary and secondary amine, initially dominates the reaction with CO2 to form carbamates. researchgate.net Subsequently, DEEA, a tertiary amine, reacts with CO2 to produce bicarbonate and carbonate. researchgate.net This process leads to the formation of a CO2-rich liquid phase that can be selectively sent for regeneration, thereby reducing the volume of solvent to be heated and saving considerable energy. rsc.org The optimal blend of 60% DEEA and 20% AEEA not only has a 60% higher CO2 capacity than MEA but also benefits from the previously mentioned 44% reduction in regeneration energy. rsc.org
Computational and Theoretical Investigations of CO2 Interaction with this compound
Computational studies using Density Functional Theory (DFT) have provided molecular-level insights into why AEEA exhibits superior CO2 separation performance compared to the benchmark MEA. rsc.org AEEA is a diamine, possessing both a primary and a secondary amine group, which react with CO2 through different mechanisms. rsc.org
DFT analyses show that the primary amine group in AEEA is more effective for CO2 sorption, while the secondary amine group is better suited for desorption. rsc.org The reaction to form carbamic acid is the rate-limiting step for both amine types. The analysis of Gibbs free energy (ΔG), a measure of reaction spontaneity and energy barriers, reveals that the interaction of CO2 with the primary amine of AEEA has a lower energy barrier (ΔG of 6.29 kcal/mol) than the reaction with MEA (ΔG of 10.75 kcal/mol). rsc.org This lower barrier indicates a more favorable and faster CO2 absorption process for AEEA. Conversely, the secondary amine in AEEA has a higher reaction barrier, which translates to a less stable product, thereby facilitating easier CO2 release during the desorption (regeneration) phase. rsc.org
| Amine Site | ΔG (kcal/mol) | Implication | Reference |
|---|---|---|---|
| AEEA (Primary Amine) | 6.29 | Superior CO2 Sorption | rsc.org |
| AEEA (Secondary Amine) | 13.60 | Superior CO2 Desorption | rsc.org |
| MEA (Primary Amine) | 10.75 | Baseline Performance | rsc.org |
While specific molecular dynamics (MD) simulation studies for this compound were not prominent in the reviewed literature, extensive analysis of the reaction energetics has been conducted through DFT calculations. rsc.org These computational analyses are crucial for understanding the thermodynamics and kinetics that govern the CO2 capture and release processes at a molecular level.
Stability and Degradation Pathways of this compound in CO2 Capture Environments
The stability of amine-based solvents is a critical factor in the economic viability and environmental impact of carbon dioxide capture processes. nih.govnih.gov The degradation of these amines, such as this compound, often referred to as AEEA, can lead to operational issues including foaming, increased viscosity, corrosion, and fouling. nih.govnih.govresearchgate.net Furthermore, the formation of degradation products necessitates solvent replacement and raises concerns about their potential environmental and health impacts. nih.gov
Studies on the thermal degradation of aqueous solutions of this compound have revealed its stability in the absence of carbon dioxide. nih.govnih.gov However, in a CO2-rich environment, significant degradation is observed. nih.govnih.gov Research conducted on a 30% aqueous solution of the compound at 135°C demonstrated that in the presence of CO2, a multitude of degradation products are formed. nih.govnih.gov
Identification of Thermal Degradation Products
In a study investigating the thermal degradation of this compound in the presence of CO2, a total of twenty-seven degradation products were identified using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-time-of-flight-mass spectrometry (LC-QTOF-MS). nih.gov The most abundant of these degradation products was found to be 1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA). nih.govnih.govresearchgate.net
Some of the key degradation products identified are listed in the table below.
| Compound Name | Abbreviation | Molecular Weight ( g/mol ) | Analytical Technique |
| Diethanolamine | DEA | 105 | GC–MS, LC-MS-QTOF |
| 1-Piperazineethanol | HEP | 126 | GC–MS, LC-MS-QTOF |
| 1,4-Bis(2-hydroxyethyl)piperazine | BHEP | 130 | GC–MS, LC-MS-QTOF |
| 2-Imidazolidinone | HEI | 86 | GC–MS |
| 1-(2-Hydroxyethyl)-2-imidazolidinone | HEIA | 130 | GC–MS, LC-MS-QTOF |
| 2-hydroxyethyl-2-oxazolidone | HEOD | 131 | GC–MS, LC-MS-QTOF |
| Succinimide | Succ | 99 | GC–MS |
| N-Methylsuccinimide | MSucc | 113 | GC–MS |
| 1-(2-(2-Hydroxyethoxy)ethyl) piperazine | HEEP | 174 | GC–MS, LC-MS-QTOF |
| N-[2-[3-[N-Aziridyl]propyl]aminoethyl]piperazine | APAP | 212 | GC–MS |
| Tetraethylenepentamine | TEP | 191 | GC–MS |
This table is based on data from a study on the thermal degradation of a 30% aqueous AEEA solution at 135°C in the presence of CO2. nih.gov
Proposed Mechanisms for Degradation in the Presence of CO2
The degradation of this compound in a CO2 environment is believed to be influenced by the ionic species formed, such as carbamates and dicarbamates. nih.gov The proposed reaction mechanisms for the formation of the major degradation products are centered around these species. nih.gov
One of the key degradation pathways leads to the formation of 1,4-Bis(2-hydroxyethyl)piperazine (BHEP), a cyclic triamine. nih.gov This process is thought to be initiated by the nucleophilic attack of 2-hydroxyethyl-2-oxazolidone (HEOD) by this compound. nih.gov This attack results in the opening of the HEOD ring and the formation of an intermediate, 2-((2-Aminoethyl)-(2-(2-aminoethylamino)-(ethylamino)ethanol (AAEEA). nih.gov Subsequently, an internal cyclization of this intermediate occurs, which releases ammonia (B1221849) and yields BHEP. nih.gov
The formation of 1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA), the most prevalent degradation product, is also explained by specific reaction mechanisms. nih.gov The presence of CO2 is crucial for these degradation pathways to proceed, highlighting the chemical instability of this compound under the conditions of post-combustion CO2 capture. nih.govnih.gov
Advanced Spectroscopic and Analytical Characterization of 2 2 2 Aminoethylamino Ethoxy Ethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-[2-(2-Aminoethylamino)ethoxy]ethanol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in confirming the molecular structure of this compound by identifying the different types of protons and their connectivity. The chemical shifts, integration, and multiplicity of the signals in a ¹H NMR spectrum provide a detailed map of the proton environments within the molecule.
For this compound, the ¹H NMR spectrum exhibits distinct signals corresponding to the protons on the amino, ethyl, ethoxy, and hydroxyl groups. The chemical shifts are influenced by the electronegativity of the neighboring atoms (oxygen and nitrogen), leading to a characteristic pattern that allows for unambiguous structural confirmation. chemicalbook.com
Table 1: Representative ¹H NMR Spectral Data for this compound
| Assignment | Chemical Shift (ppm) |
| -CH₂-OH | ~3.6-3.7 |
| -O-CH₂-CH₂-OH | ~3.5-3.6 |
| -NH-CH₂-CH₂-O- | ~2.7-2.8 |
| H₂N-CH₂- | ~2.6-2.7 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable insights into the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the carbon backbone. chemicalbook.com
Beyond structural confirmation, ¹³C NMR is a powerful tool for reaction monitoring. For instance, in reactions involving the derivatization of the amino or hydroxyl groups, the appearance of new signals and shifts in existing ones can be used to track the progress of the reaction and identify intermediates and final products. In speciation studies, such as those involving the absorption of carbon dioxide by aqueous amine solutions, ¹³C NMR can be used to identify and quantify the different species present in equilibrium, such as carbamates and bicarbonates. rsc.org
Table 2: Representative ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (ppm) |
| -CH₂-OH | ~61 |
| -O-CH₂-CH₂-OH | ~72 |
| -NH-CH₂-CH₂-O- | ~51 |
| H₂N-CH₂- | ~41 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
When this compound is used to synthesize organosilane derivatives, Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) spectroscopy becomes an essential analytical tool. This technique provides direct information about the chemical environment of the silicon atom. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature and number of substituents attached to it. unige.chunige.ch
In the context of organosilane derivatives of this compound, ²⁹Si NMR can be used to:
Confirm the successful grafting of the silane (B1218182) moiety onto the organic molecule.
Determine the degree of condensation of silanol (B1196071) groups to form siloxane bridges (Si-O-Si). researchgate.netresearchgate.net
Characterize the structure of the resulting polymeric or surface-modified materials. uni-muenchen.de
The chemical shifts in ²⁹Si NMR are often categorized using the Tⁿ notation, where 'n' represents the number of siloxane bonds attached to the silicon atom. This allows for the detailed analysis of the connectivity and structure of the silicon-containing species. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. youtube.comiitm.ac.in Both techniques probe the vibrational modes of chemical bonds, but they are governed by different selection rules.
For this compound, IR and Raman spectra will exhibit characteristic bands corresponding to:
O-H stretching of the hydroxyl group, typically appearing as a broad band in the IR spectrum around 3300-3500 cm⁻¹.
N-H stretching of the primary and secondary amino groups, which appear in the region of 3300-3500 cm⁻¹. Primary amines show two bands, while secondary amines show one.
C-H stretching of the alkyl chains, observed around 2850-3000 cm⁻¹.
C-O stretching of the ether and alcohol functionalities, typically found in the 1050-1250 cm⁻¹ region.
N-H bending vibrations, which can provide further confirmation of the presence of amino groups.
These techniques are invaluable for confirming the presence of key functional groups and for monitoring chemical transformations, such as the consumption of the hydroxyl or amino groups during a reaction. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. slideshare.net When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule.
Saturated compounds like this compound, which lack extensive conjugated π systems, primarily exhibit σ → σ* and n → σ* transitions. uzh.chlibretexts.org These transitions require high energy and therefore occur at shorter wavelengths in the UV region. While not typically used for detailed structural elucidation of such compounds, UV-Vis spectroscopy can be useful for quantitative analysis if the molecule possesses a suitable chromophore or is derivatized with one.
Mass Spectrometry Techniques (e.g., GC-MS, LC-MS-QTOF) for Identification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov
For the analysis of this compound, which is a volatile to semi-volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. chromforum.orgresearchgate.net In GC-MS, the compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer for detection. The resulting mass spectrum will show a molecular ion peak corresponding to the mass of the compound, along with a series of fragment ion peaks that are characteristic of its structure. nist.gov
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with advanced analyzers like Quadrupole Time-of-Flight (QTOF), is another powerful tool, especially for analyzing derivatives or reaction mixtures. mdpi.comepa.gov LC-MS is well-suited for non-volatile or thermally labile compounds. epa.govnih.gov High-resolution mass spectrometry (HRMS) with a QTOF analyzer can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. nih.gov
Table 3: Key Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment |
| 105 | [M]⁺ (Molecular Ion) |
| 73 | [HO-CH₂-CH₂-NH-CH₂]⁺ |
| 44 | [H₂N-CH₂-CH₂]⁺ |
| 30 | [CH₂=NH₂]⁺ |
Note: Fragmentation patterns can vary depending on the ionization method and energy.
Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Studies
Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition pathways of coordination complexes. The analysis involves monitoring the mass of a sample as it is heated at a controlled rate. The resulting TGA curve provides quantitative information about solvent loss and the decomposition of the organic ligand.
In studies of metal complexes with ligands similar to this compound, such as other amino alcohols or polyamines, TGA typically reveals a multi-step degradation process. The initial weight loss, often occurring at temperatures below 150°C, is generally attributed to the removal of lattice or coordinated water molecules. Subsequent decomposition steps at higher temperatures correspond to the breakdown of the organic ligand, with the final residue often being the metallic oxide. researchgate.netmdpi.comscirp.org
For instance, the thermal analysis of a Co(II)/pyrazole complex showed a three-step decomposition: the first step between 70-100°C was due to the loss of lattice water, the second step from 280-440°C corresponded to the decomposition of the organic ligand, and the final step at 570-665°C was the decomposition of the remaining salt to cobalt oxide. mdpi.com Similarly, thermal studies on Cu(II), Ni(II), and Co(II) complexes with 1,2-bis(o-aminophenoxy)ethane (B14864) indicated a two-step decomposition process for all complexes. researchgate.net
The data obtained from TGA can be used to determine the temperature ranges of stability for the complexes and to propose mechanisms for their thermal decomposition. The table below illustrates a hypothetical thermal decomposition pattern for a metal complex of this compound, based on typical findings for similar compounds.
Table 1: Illustrative TGA Data for a Metal Complex of this compound
| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Assignment |
|---|---|---|---|
| 1 | 80 - 120 | 5.0 | Loss of lattice water molecules |
| 2 | 250 - 400 | 35.0 | Decomposition of the organic ligand |
| 3 | > 400 | 20.0 | Further degradation to metal oxide |
X-ray Diffraction (XRD) for Crystalline Structure Determination of Complexes
X-ray Diffraction (XRD) is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline solids. For coordination complexes of this compound and its derivatives, single-crystal XRD provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
A study on the reaction of the closely related compound 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and subsequent complexation with copper(II) chloride yielded a complex, [Cu(C₁₀H₁₆N₃O)Cl₃]·H₂O, whose structure was determined by single-crystal X-ray diffraction. scilit.com In this complex, the ligand, 2-({2-[(pyridin-2-ylmethylidene)amino]ethyl}amino)ethanol (PMAE), coordinates to the copper(II) ion. The analysis revealed a distorted square pyramidal geometry around the Cu(II) center. scilit.com
Similarly, cadmium(II) halide complexes with piperidine (B6355638) carboxylic acids, which also feature amino and carboxylate coordinating groups, have been shown by XRD to form one-dimensional polymer structures. nih.gov For instance, the complex [CdCl₂(DL-Hpipe-2)(H₂O)] crystallizes in the orthorhombic space group Pca2₁, with the cadmium atom exhibiting an octahedral geometry. nih.gov
The crystallographic data from such studies are crucial for understanding the steric and electronic effects of the ligand on the properties of the metal complex. Below is a table summarizing the crystallographic data for the aforementioned copper(II) complex.
Table 2: Crystallographic Data for [Cu(C₁₀H₁₆N₃O)Cl₃]·H₂O
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.0123(4) |
| b (Å) | 21.345(1) |
| c (Å) | 9.1124(5) |
| β (°) | 105.89(1) |
| V (ų) | 1498.5(1) |
| Z | 4 |
Data sourced from a study on a closely related complex. scilit.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis is critical for verifying the empirical formula of a newly synthesized complex of this compound and confirming its purity.
The procedure involves the combustion of a small, accurately weighed sample of the compound at high temperatures. The resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified, from which the percentage of each element in the original sample is calculated. nih.gov The experimentally determined percentages are then compared with the theoretical values calculated from the proposed chemical formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the proposed composition of the complex. nih.gov
For example, in the synthesis of cobalt complexes with amino acid ligands, elemental analysis was used to confirm the composition of the isolated products. nih.gov The table below shows a representative comparison of calculated and found elemental analysis data for a hypothetical cobalt(II) complex with this compound, alongside actual data for a known cobalt-amino acid complex to illustrate the principle.
Table 3: Elemental Analysis Data for Compositional Verification
| Compound | Element | Calculated (%) | Found (%) |
|---|---|---|---|
| Hypothetical: [Co(C₆H₁₆N₂O₂)Cl₂] | C | 25.90 | 26.10 |
| H | 5.80 | 5.75 | |
| N | 10.07 | 10.15 | |
| Literature Example: [Co(gly)₂(bipy)]Cl₂ | C | 35.40 | 35.21 |
| H | 4.38 | 4.45 | |
| N | 13.76 | 13.68 |
Literature data for [Co(gly)₂(bipy)]Cl₂ sourced from a study on cobalt amino acid complexes. nih.gov
Synthesis and Characterization of 2 2 2 Aminoethylamino Ethoxy Ethanol Derivatives and Analogues
Design Principles for Modified 2-[2-(2-Aminoethylamino)ethoxy]ethanol Structures
The chemical scaffold of this compound serves as a versatile and strategic building block in organic synthesis, prized for its inherent structural features that can be rationally modified to achieve specific functional outcomes. The primary design principles for its modification revolve around leveraging its polyamine nature and the hydrophilic ethylene (B1197577) glycol-like backbone.
One of the key principles is the use of its backbone as a flexible, water-solubilizing linker. Ethylene glycol-type spacers are known to be more soluble in water and exhibit lower immunogenicity and nonspecific binding characteristics compared to aliphatic chain counterparts. taylorfrancis.com This makes derivatives of this compound valuable in the synthesis of glycoconjugates and other biomolecules where maintaining solubility and minimizing unwanted interactions in aqueous environments is critical. taylorfrancis.com The tendency of simple polymethylene chains to coil in water can reduce their effective length, a problem that the more flexible and hydrophilic ethoxy structure helps to mitigate. taylorfrancis.com
Another fundamental design principle is the utilization of the compound as a precursor for multidentate ligands capable of coordinating with metal ions. The presence of multiple nitrogen and oxygen atoms provides several potential binding sites for creating stable metal complexes. Modifications to the amino groups or the terminal hydroxyl group can fine-tune the electronic properties and steric environment of the resulting ligand, influencing the stability, reactivity, and spectroscopic properties of the final metal complex. These complexes are often developed for applications in catalysis, materials science, or as specialized dyes. researchgate.netstenutz.eu For instance, derivatives have been synthesized to act as peripheral substituting groups on metallophthalocyanines, which are large, aromatic macrocycles with significant electronic and optical properties. researchgate.net The structure is also a known intermediate in the synthesis of resins, pharmaceuticals, and rubber products, where its reactive sites allow it to be incorporated into larger polymer networks or more complex active molecules. stenutz.eu
Synthetic Routes for Derivatization (e.g., Aminoethyl-methyl-substituted forms, carboxylated forms)
The derivatization of this compound is achieved through targeted reactions at its primary and secondary amine groups, as well as the terminal hydroxyl group. Synthetic strategies are designed to introduce new functional groups, such as methyl or carboxyl moieties, to alter the molecule's properties.
Aminoethyl-methyl-substituted Forms:
N-methylation of the amino groups is a common derivatization. For example, novel symmetrical, tetrasubstituted metallophthalocyanines have been synthesized bearing four 2-{2-(dimethylamino)ethylamino} ethoxy units. researchgate.net The synthesis of these complex structures often begins with the preparation of a modified phthalodinitrile precursor. This precursor, carrying the desired substituted ethoxy side chain, is then induced to undergo cyclotetramerization in the presence of a metal salt (e.g., Zn(OAc)₂) to form the final substituted metallophthalocyanine. researchgate.net The specific compound, 2-(2-((2-Aminoethyl)(methyl)amino)ethoxy)ethanol, is a known chemical entity that can serve as a building block in these more complex syntheses. bldpharm.com
Carboxylated Forms:
The conversion of the terminal hydroxyl group to a carboxylic acid creates a carboxylated derivative, a valuable bifunctional molecule with both amine and acid groups. While direct synthesis from this compound is feasible, analogous multi-step synthetic routes starting from similar, commercially available materials are well-documented. A general approach involves the oxidation of the terminal alcohol. For a related compound, [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA), one prior art synthesis involves protecting the amino group, followed by oxidation of the alcohol with a potent oxidizing agent like the Jones reagent to form the carboxylic acid. google.com
An alternative strategy for creating carboxylated analogues involves starting with a halogenated precursor, such as 2-[2-(2-chloroethoxy)ethoxy]-ethanol. google.com A typical synthetic sequence is outlined below:
Azide (B81097) Formation: The chloro group is first converted to an azide by reaction with sodium azide in a solvent like N,N-dimethylformamide (DMF). google.com
Oxidation: The hydroxyl group of the resulting azide-containing intermediate is then oxidized to a carboxylic acid.
Amine Formation: Finally, the azide group is reduced to a primary amine, yielding the carboxylated product. This route avoids the need to isolate and purify potentially unstable intermediates. google.com
Spectroscopic and Structural Characterization of Novel Derivatives
The successful synthesis of novel derivatives of this compound must be confirmed through rigorous spectroscopic and structural analysis. A combination of techniques is employed to verify the molecular structure, confirm the presence of new functional groups, and, in some cases, determine the precise three-dimensional arrangement of atoms.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is fundamental for confirming the structure of organic molecules. For derivatives of this compound, it is used to verify the presence and connectivity of protons on the ethyl and ethoxy groups and to observe changes in the chemical environment of protons near the site of modification. researchgate.netgoogle.com
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the characteristic vibrations of functional groups. For example, in the synthesis of carboxylated derivatives, the appearance of a strong absorption band corresponding to the carbonyl (C=O) stretch would indicate the successful oxidation of the alcohol. For N-substituted derivatives, changes in the N-H stretching region can confirm derivatization of the amine groups. researchgate.net
UV-Visible (UV-Vis) Spectroscopy : This technique is particularly important for derivatives that are part of larger, chromophoric systems, such as phthalocyanines. UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is used to characterize the optical properties of the newly formed compounds. researchgate.net
Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight of the synthesized derivative, providing strong evidence that the target molecule has been formed. researchgate.net
Structural Analysis:
These analytical techniques provide the comprehensive data necessary to confirm the identity and purity of newly synthesized derivatives.
| Technique | Information Provided | Application Example |
| ¹H NMR | Confirms proton environments and molecular backbone structure. | Verifying the addition of methyl groups by observing new signals. researchgate.net |
| FT-IR | Identifies the presence of specific functional groups. | Detecting a new C=O stretch in carboxylated forms. researchgate.net |
| Mass Spec | Determines the molecular weight of the new compound. | Confirming the mass of the final derivatized product. researchgate.net |
| UV-Vis | Analyzes electronic transitions and optical properties. | Characterizing the Q-band of a phthalocyanine (B1677752) derivative. researchgate.net |
| X-ray Diffraction | Determines precise 3D structure, bond lengths, and angles. | Establishing the coordination geometry of a metal complex. nih.gov |
Industrial and Specialized Chemical Applications of 2 2 2 Aminoethylamino Ethoxy Ethanol As an Intermediate
Role in the Production of Surfactants and Detergents
2-[2-(2-Aminoethylamino)ethoxy]ethanol, also known as N-(2-hydroxyethyl)ethylenediamine, is a key precursor in the synthesis of specialty surfactants, particularly those of the imidazoline (B1206853) class. These surfactants can be cationic or amphoteric, depending on the subsequent reaction pathways. The synthesis typically involves the reaction of the diamine functionality of this compound with a fatty acid. This initial reaction forms an amidoamine, which can then be cyclized to form an imidazoline ring.
The resulting imidazoline-based surfactants are valued for their excellent emulsifying, wetting, and corrosion-inhibiting properties. Amphoteric imidazoline surfactants, which possess both a positive and a negative charge depending on the pH, are particularly useful in formulations requiring mildness and good foaming characteristics, such as in shampoos and other personal care products. Cationic imidazolines find application as fabric softeners, antistatic agents, and as components in lubricant and paint formulations.
The performance of these surfactants is influenced by the length of the fatty acid chain and the specific structure of the amine used. For instance, the critical micelle concentration (CMC), a measure of surfactant efficiency, is affected by the hydrophobic chain length.
| Surfactant Type | Precursor Amine | Typical Fatty Acid Used | Key Performance Characteristics | Industrial Applications |
|---|---|---|---|---|
| Imidazoline Amphoteric Surfactant | This compound | Coconut Fatty Acid | Good foaming, mildness, stable in a wide pH range | Personal care products (shampoos), industrial cleaners |
| Cationic Imidazoline Surfactant | This compound | Oleic Acid | Excellent fabric softening, antistatic properties, corrosion inhibition | Fabric softeners, lubricants, paints, corrosion inhibitors |
Use in Chelating Agents
The presence of multiple nitrogen and oxygen atoms in the structure of this compound makes it an effective chelating agent. Chelating agents are organic compounds that can form multiple coordination bonds with a single metal ion, effectively sequestering it and modifying its properties. The amine and hydroxyl groups in this compound can donate their lone pairs of electrons to form stable, ring-like structures with various metal ions.
The mechanism of corrosion inhibition involves the adsorption of the molecule onto the metal surface, blocking active corrosion sites and forming a barrier that impedes the electrochemical processes of corrosion.
Applications in Fuel Additives and Coatings
In the fuel industry, this compound serves as a valuable intermediate for the synthesis of detergent additives. Specifically, it is used in the production of Mannich detergents and polyisobutylene (B167198) amines (PIBAs). researchgate.net These additives are crucial for maintaining engine cleanliness and efficiency. They work by preventing the formation of deposits in fuel injectors, intake valves, and combustion chambers. A clean engine operates more efficiently, resulting in improved fuel economy and reduced emissions. PIBAs, for example, are known for their excellent deposit control performance in gasoline engines. aip.org
In the coatings sector, this compound functions as a curing agent, or hardener, for epoxy resins. aip.org Amine-cured epoxy coatings are known for their excellent adhesion, chemical resistance, and durability. pflaumer.comhanepoxy.netcorrosionpedia.com The primary and secondary amine groups in the molecule react with the epoxide groups of the epoxy resin, leading to a cross-linked, three-dimensional polymer network. This process, known as curing, transforms the liquid resin into a hard, thermoset material. The properties of the final coating, such as its hardness, flexibility, and resistance to chemicals and temperature, are highly dependent on the type of amine curing agent used. Aliphatic amines, like this compound, typically provide fast curing at ambient temperatures and result in coatings with good mechanical strength and chemical resistance. hanepoxy.netthreebond.co.jp
| Property | Aliphatic Amine Cured Epoxy Coating | Typical Application |
|---|---|---|
| Curing Speed | Fast at ambient temperatures | Industrial maintenance coatings, flooring |
| Chemical Resistance | Good resistance to alkalis and some solvents | Chemical processing plants, storage tanks |
| Mechanical Strength | High hardness and good impact resistance | Protective coatings for steel and concrete |
| Adhesion | Excellent to a variety of substrates | Primers and topcoats for metal and concrete |
Catalytic Functions in Polymer Manufacturing (e.g., Polyurethane Foam)
The tertiary amine functionality that can be derived from this compound plays a crucial role as a catalyst in the production of polyurethane foams. Tertiary amines are widely used to accelerate the reactions between isocyanates and polyols (the gelling reaction) and between isocyanates and water (the blowing reaction). The balance between these two reactions is critical for the formation of a stable foam structure with the desired physical properties.
The catalytic mechanism involves the tertiary amine's lone pair of electrons interacting with the hydroxyl group of the polyol, increasing its nucleophilicity and making it more reactive towards the isocyanate group. This acceleration of the gelling reaction is essential for building the polymer network. While this compound itself contains primary and secondary amines, it can be a precursor to tertiary amine catalysts. Furthermore, amino alcohols are known to influence both the gelling and blowing reactions. The presence of a hydroxyl group in the catalyst molecule allows it to be chemically incorporated into the polymer backbone, which can reduce the volatility and odor of the final foam product.
Formulation in Adhesives, Sealants, Fillers, and Related Materials
Similar to its role in coatings, this compound is utilized as a curing agent for epoxy resins in the formulation of adhesives, sealants, and fillers. The choice of curing agent is critical in determining the final properties of these materials, such as bond strength, flexibility, and chemical resistance.
Aliphatic amines like this compound are often used in two-component epoxy adhesives that cure at room temperature. threebond.co.jp These adhesives are known for their high shear strength and good adhesion to a variety of substrates, including metals, plastics, and composites. The mechanical properties of the cured adhesive are influenced by the stoichiometric ratio of the epoxy resin to the curing agent.
In sealants and fillers, the use of amine curing agents contributes to the material's durability and resistance to environmental factors. The cross-linked structure formed during curing provides a robust matrix that can withstand mechanical stress and exposure to chemicals. The flexibility of the cured material can be tailored by blending different types of amines or by using modified amine curing agents.
| Property | Value Range for Aliphatic Amine Cured Epoxy Adhesives |
|---|---|
| Tensile Strength | 40 - 80 MPa |
| Elongation at Break | 2 - 10 % |
| Glass Transition Temperature (Tg) | 50 - 120 °C |
Q & A
Basic Research Questions
Q. How is 2-[2-(2-Aminoethylamino)ethoxy]ethanol synthesized and characterized in laboratory settings?
- Methodology : Synthesis typically involves ethoxylation of aminoethanol derivatives. The compound’s structure is confirmed via nuclear magnetic resonance (NMR) for functional group analysis, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) for purity assessment. Infrared (IR) spectroscopy identifies amine (-NH₂) and hydroxyl (-OH) groups. For example, the SMILES string (NCCOCCO) and InChI key (GIAFURWZWWWBQT-UHFFFAOYSA-N) provide structural validation .
Q. What are the standard protocols for handling and storing this compound to ensure safety?
- Methodology : Due to its hygroscopic and reactive nature, store under inert atmosphere (e.g., nitrogen) in sealed containers. Use N95 masks, chemical-resistant gloves, and eye protection. Avoid contact with acids, oxidizing agents, or halogenated compounds to prevent exothermic reactions. OSHA guidelines (29 CFR 1910.132) mandate hazard-specific PPE and employee training .
Q. What analytical techniques are employed to determine the purity and structural integrity of this compound?
- Methodology :
- Purity : Gas chromatography (GC) with flame ionization detection or HPLC with UV/Vis detectors.
- Structural Integrity : NMR (¹H/¹³C) for proton/carbon environments, Fourier-transform infrared spectroscopy (FT-IR) for functional groups, and elemental analysis (EA) for C/H/N/O composition. Thermo Scientific provides reference standards with ≥98% purity .
Advanced Research Questions
Q. How does the molecular structure of this compound influence its CO₂ absorption capacity compared to monoethanolamine (MEA)?
- Methodology : The compound’s dual amine groups (primary and secondary) enable a two-step CO₂ capture mechanism: primary amine for rapid absorption and secondary amine for efficient desorption. Computational studies (density functional theory, DFT) reveal lower energy barriers for carbamate formation compared to MEA. Experimental data show 20–30% higher cyclic capacity in hybrid solvents (e.g., sulfolane mixtures) under 40–60°C and 1–5 bar pressure .
Q. What experimental challenges arise when using this compound in aqueous hybrid solvent systems for CO₂ capture?
- Methodology :
- Solvent Degradation : Oxidative degradation at >80°C reduces efficiency. Mitigate via antioxidant additives (e.g., sodium sulfite).
- Viscosity Management : High viscosity at low temperatures (e.g., 10°C) impedes mass transfer. Optimize with co-solvents like sulfolane (10–20 wt%) to maintain kinematic viscosity <5 mPa·s .
- Data Contradictions : Some studies report conflicting solubility trends at high pressures (>10 bar), necessitating phase equilibria modeling using the Electrolyte-NRTL equation .
Q. How do computational models explain the reaction pathways and energy barriers in CO₂ absorption by this compound?
- Methodology : DFT calculations map reaction coordinates for zwitterion and carbamate formation. The primary amine initiates CO₂ binding (ΔG‡ ≈ 50 kJ/mol), while the secondary amine stabilizes the carbamate intermediate (ΔG ≈ −30 kJ/mol). Molecular dynamics (MD) simulations show solvation effects reduce activation energy by 15% in water compared to organic solvents. Contrast with MEA, where single amine groups limit desorption efficiency .
Key Research Gaps
- Mechanistic Ambiguities : Role of hydroxyl groups in stabilizing carbamate intermediates remains debated.
- Scale-Up Challenges : Pilot studies needed for corrosion rates in stainless steel reactors under cyclic loading.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
